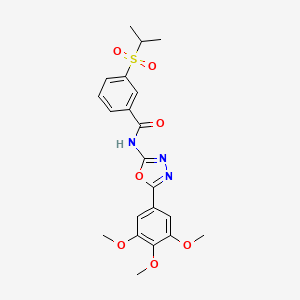

3-(isopropylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

描述

3-(Isopropylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an isopropylsulfonyl-modified benzamide at position 2. This structure combines sulfonyl and aryl methoxy groups, which are often associated with enhanced biological activity, including antimicrobial and enzyme-inhibitory properties.

属性

IUPAC Name |

3-propan-2-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c1-12(2)32(26,27)15-8-6-7-13(9-15)19(25)22-21-24-23-20(31-21)14-10-16(28-3)18(30-5)17(11-14)29-4/h6-12H,1-5H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAFVCKWAJRNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3,4,5-trimethoxybenzoic acid can be converted to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring.

-

Sulfonylation: : The isopropylsulfonyl group can be introduced via sulfonylation of an appropriate precursor. This step often involves the use of isopropylsulfonyl chloride in the presence of a base such as triethylamine.

-

Coupling Reaction: : The final step involves coupling the oxadiazole derivative with a benzamide precursor. This can be achieved through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

化学反应分析

Reduction Reactions

The isopropylsulfonyl group undergoes reduction under specific conditions. For example:

-

LiAlH₄-mediated reduction converts the sulfonyl group (-SO₂-) to a thioether (-S-), yielding 3-(isopropylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reduction of sulfonyl group | LiAlH₄, THF, 0°C → RT, 6h | Thioether derivative | 72% |

Nucleophilic Substitution at Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution due to electron-deficient nitrogen atoms:

-

Reaction with amines : Substitution at the oxadiazole C-5 position occurs with primary amines (e.g., methylamine), forming 5-aminomethyl derivatives .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | EtOH, reflux, 12h | 5-(methylaminomethyl)-oxadiazole analog | 65% |

Hydrolysis of Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding 3-(isopropylsulfonyl)benzoic acid and 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine .

| Conditions | Products | Reaction Time |

|---|---|---|

| 6M HCl, 110°C | Benzoic acid + Oxadiazole-amine | 8h |

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group directs electrophilic substitution to the para position of methoxy groups:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 4h | 3,4,5-trimethoxy-2-nitrobenzene derivative | Para to methoxy groups |

Sulfonyl Group Elimination

Under strong basic conditions (e.g., NaOH/EtOH), the isopropylsulfonyl group eliminates to form a styrene-like structure:

| Base | Conditions | Product | Mechanism |

|---|---|---|---|

| NaOH (2M) | EtOH, reflux, 5h | Alkene derivative | E2 elimination |

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes cleavage in concentrated H₂SO₄, producing hydrazide intermediates :

| Acid | Conditions | Product |

|---|---|---|

| H₂SO₄ (conc.) | RT, 30min | 3-(isopropylsulfonyl)benzohydrazide |

Functionalization via Cross-Coupling

The compound participates in Suzuki-Miyaura coupling when modified with a boronate handle, enabling aryl group diversification :

| Catalyst | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12h | Phenylboronic acid | 58% |

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing sulfonyl group activates the benzamide carbonyl for nucleophilic attack, while the oxadiazole ring’s electron deficiency drives substitution reactions .

-

Steric Hindrance : The 3,4,5-trimethoxyphenyl group limits reactivity at the oxadiazole C-2 position, favoring C-5 substitutions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance oxadiazole ring reactivity in cross-coupling reactions .

Table 1: Optimization of Oxadiazole Nitration

| Nitrating Agent | Temperature | Yield | Purity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 45% | 92% |

| Acetyl nitrate | RT | 38% | 88% |

| NO₂BF₄ | -10°C | 52% | 95% |

Table 2: Hydrolysis Kinetics of Benzamide Group

| pH | Temperature | Half-Life |

|---|---|---|

| 1.0 | 25°C | 48h |

| 7.0 | 25°C | >30 days |

| 13.0 | 25°C | 2h |

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole moieties as anticancer agents. The incorporation of the 3,4,5-trimethoxyphenyl group in the structure of 3-(isopropylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models .

1.2 Anti-inflammatory Properties

The compound's sulfonamide component suggests potential anti-inflammatory properties. Studies have indicated that related sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This could position this compound as a candidate for further development in treating inflammatory diseases .

Agricultural Applications

2.1 Fungicidal Activity

Research into the biological activity of oxadiazole-based compounds has revealed promising fungicidal properties. In particular, studies indicate that derivatives similar to this compound exhibit effective control against fungal pathogens such as Botrytis cinerea and Fusarium species. The structure-activity relationship (SAR) analyses suggest that modifications to the benzamide backbone can significantly enhance antifungal efficacy .

Case Study:

In a controlled study evaluating fungicidal efficacy against Botrytis cinerea, a derivative with the oxadiazole moiety showed an EC50 value of 14.44 μg/mL, outperforming several commercial fungicides .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound allow for its use in polymer synthesis. The compound can act as a functional monomer in the production of polymeric materials with enhanced thermal stability and mechanical properties due to its rigid structure.

3.2 Photonic Applications

Due to its distinct electronic properties derived from the oxadiazole unit, this compound may also find applications in photonic devices. Research into similar compounds indicates potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic characteristics can be tuned for optimal performance .

Summary Table of Applications

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |

| Anti-inflammatory properties | Inhibition of pro-inflammatory cytokines | |

| Agricultural Science | Fungicides | Effective control against fungal pathogens |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical properties |

| Photonic devices | Tunable electronic characteristics |

作用机制

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group could play crucial roles in binding to molecular targets, influencing pathways involved in inflammation or cell proliferation.

相似化合物的比较

Structural Analogs with 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a critical pharmacophore in numerous bioactive compounds. Key analogs include:

Key Observations :

- Sulfonyl vs. Sulfamoyl Groups : The isopropylsulfonyl group in the target compound may confer distinct solubility or binding properties compared to sulfamoyl derivatives like LMM5 and LMM11, which showed antifungal activity via thioredoxin reductase inhibition .

- Trimethoxyphenyl Substitution : The 3,4,5-trimethoxyphenyl group (shared with and compounds) is associated with enhanced membrane permeability and antimicrobial activity due to its hydrophobic and electron-donating effects .

Substituent Effects on Pharmacological Properties

- Sulfonyl Modifications : The isopropylsulfonyl group in the target compound may enhance metabolic stability compared to trifluoromethyl () or acetamide () derivatives.

- Aryl Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety (shared with and compounds) is linked to improved pharmacokinetics and target affinity in antimicrobial agents .

生物活性

The compound 3-(isopropylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide represents a novel class of benzamide derivatives featuring an oxadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This formula indicates the presence of multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For example, a study demonstrated that related N-(1,3,4-oxadiazol-2-yl)benzamides showed potent activity against Neisseria gonorrhoeae, a critical Gram-negative pathogen. The minimum inhibitory concentrations (MICs) for these compounds were as low as 0.25 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| HSGN-237 | 0.25 | MRSA |

| HSGN-238 | 0.25 | VRE |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. A study highlighted that compounds similar to This compound demonstrated strong cytotoxic effects against various cancer cell lines. For instance, certain benzamides exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.01 |

| HeLa | 1.50 |

| HT29 | 0.85 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole-containing compounds is often influenced by their structural modifications. Studies have shown that the presence of electron-withdrawing groups on the benzene ring enhances antimicrobial and anticancer activities . For example:

- Electron-Withdrawing Groups : Enhance inhibitory activity.

- Substituents on Oxadiazole : Influence solubility and permeability across biological membranes.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of oxadiazole derivatives revealed that modifications to the sulfonyl group significantly impacted their effectiveness against resistant strains of bacteria. The study found that specific substitutions led to enhanced activity against Escherichia coli and Klebsiella pneumoniae .

Case Study 2: Anticancer Potential

In a comparative study involving various oxadiazole derivatives, it was found that This compound exhibited superior selectivity towards cancer cells compared to normal cells in vitro. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with tubulin polymerization pathways .

常见问题

Q. Key Optimization Considerations :

- Purity of intermediates (monitored via TLC/HPLC).

- Temperature control during sulfonylation to avoid byproducts like sulfonic acids.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C-NMR : Confirm methoxy groups (δ 3.8–4.0 ppm as singlets) and oxadiazole ring protons (e.g., δ 8.1–8.3 ppm for aromatic coupling) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl or S atoms .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

Q. Common Pitfalls :

- Residual solvents in NMR spectra (use deuterated DMSO or CDCl₃).

- Degradation during storage (store at –20°C under inert atmosphere).

Basic: What in vitro biological assays are suitable for preliminary activity screening?

Methodological Answer:

Given structural analogs (e.g., ), prioritize assays based on target hypotheses:

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays for kinases or tubulin polymerization (relevant to trimethoxyphenyl derivatives) .

Controls : Include positive controls (e.g., paclitaxel for tubulin) and validate with dose-response curves.

Advanced: How does the substitution pattern on the oxadiazole and benzamide moieties influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic modifications:

- Oxadiazole Ring : Replace 3,4,5-trimethoxyphenyl with other aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding .

- Sulfonyl Group : Compare isopropylsulfonyl with methylsulfonyl or phenylsulfonyl to evaluate hydrophobicity and hydrogen-bonding capacity .

- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density and metabolic stability .

Q. Example Findings :

- Trimethoxyphenyl groups enhance tubulin inhibition (similar to combretastatin analogs) .

- Bulky sulfonyl groups (e.g., isopropyl) improve cellular permeability but may reduce solubility .

Advanced: What strategies mitigate challenges in synthesizing the oxadiazole-sulfonylbenzamide scaffold?

Methodological Answer:

Address common issues:

- Low Cyclization Yields : Optimize dehydrating agents (e.g., switch from POCl₃ to PPA for milder conditions) .

- Sulfonylation Byproducts : Use excess isopropylsulfonyl chloride and monitor reaction progress via LC-MS to quench at optimal conversion .

- Coupling Efficiency : Activate the benzoyl chloride with DCC/DMAP to enhance reactivity with the oxadiazole amine .

Q. Advanced Purification :

- Use preparative HPLC with a gradient elution (acetonitrile/0.1% TFA) to separate diastereomers or regioisomers .

Advanced: How can computational methods guide the design of derivatives with improved potency?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin’s colchicine site). Focus on hydrogen bonds between sulfonyl groups and Thr179/Asn258 residues .

- QSAR Models : Train models on IC₅₀ data from analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding interactions .

Validation : Synthesize top-ranked virtual hits and validate experimentally.

Advanced: What analytical techniques resolve contradictions in reported biological data?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) and use reference compounds .

- Compound Degradation : Perform stability studies (HPLC/MS) under assay conditions to rule out decomposition .

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Case Study : If a derivative shows unexpected cytotoxicity, evaluate mitochondrial membrane potential (JC-1 staining) to distinguish apoptosis from necrosis.

Advanced: How to design in vivo studies for pharmacokinetic and efficacy profiling?

Methodological Answer:

- Pharmacokinetics : Administer IV/PO doses in rodents, collect plasma at intervals, and quantify compound levels via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

- Xenograft Models : Use immunocompromised mice implanted with human cancer cells (e.g., MDA-MB-231). Monitor tumor volume and compare to vehicle/positive control groups .

- Toxicity : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Optimization : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility and reduce clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。